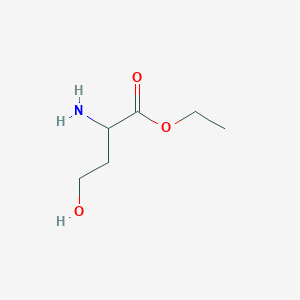

Ethyl 2-amino-4-hydroxybutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-10-6(9)5(7)3-4-8/h5,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYRSCSECTZOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680548 | |

| Record name | Ethyl homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764724-38-1 | |

| Record name | Ethyl homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Amino 4 Hydroxybutanoate

Asymmetric Synthesis of Enantiopure Ethyl 2-amino-4-hydroxybutanoate

Chiral Catalyst Development for Stereoselective Transformations

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis. These catalysts, used in substoichiometric amounts, can direct a reaction to form predominantly one enantiomer. While most enantioselective transformations rely on either chiral auxiliaries or asymmetric catalysis, the latter is often favored for its efficiency. nih.gov However, asymmetric catalysis can require intensive optimization to achieve high robustness and generality. nih.gov

For the synthesis of chiral diols, which share structural similarities with the target molecule, a combination of a decatungstate photocatalyst and a chiral nickel catalyst has been successfully employed. nih.gov This system, using a bis(oxazoline) ligand (L6), has demonstrated high enantioselectivity (up to 90% ee) in the C(sp³)–H functionalization of acetonide-protected diols. nih.gov Such methodologies could potentially be adapted for the stereoselective synthesis of precursors to this compound.

| Catalyst System | Ligand | Solvent | Enantiomeric Excess (ee) |

| Decatungstate/Chiral Nickel | Bis(oxazoline) L6 | Acetone/PhCF₃ | 90% |

| Decatungstate/Chiral Nickel | Bis(oxazoline) L6 | Acetone | 85% |

| Decatungstate/Chiral Nickel | L1 | EtOAc | - |

Enantioselective Hydrogenation Routes to this compound Precursors

Enantioselective hydrogenation is a powerful technique for establishing stereocenters. This method is particularly relevant for the synthesis of amino acids and their derivatives from prochiral precursors like β-substituted-β-(acylamino) acrylates. researchgate.net The hydrogenation of tetrasubstituted olefins, which can be challenging, has been achieved with high diastereoselectivity using Pearlman's catalyst, yielding the desired product as a single diastereoisomer. nih.gov This approach has proven to be robust and scalable. nih.gov

Transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphorus ligands, have been instrumental in the asymmetric hydrogenation of N-acyl-β-(amino)acrylates, leading to β-amino acid derivatives with high enantiomeric excess (>90% ee). researchgate.net These reactions are often conducted under mild and environmentally friendly conditions. researchgate.net

Biocatalytic Approaches for this compound Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. rsc.orgnih.gov Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. nih.gov

Alcohol dehydrogenases (ADHs) have been widely used for the asymmetric reduction of ketones to produce enantiopure alcohols, which are key intermediates in the synthesis of many pharmaceuticals. nih.gov For instance, engineered ADHs have been used to produce (S)-4-chloro-3-hydroxybutyrate with high yield (96%) and excellent enantiomeric excess (>99.5% ee). nih.gov Similarly, ketoreductase-catalyzed conversion of 4-chloro-3-ketobutyric acid derivatives is a key step in the synthesis of chiral intermediates for cholesterol-lowering drugs. nih.gov These enzymatic strategies could be applied to the synthesis of the 4-hydroxybutanoate (B1227057) moiety of the target molecule.

| Enzyme Type | Reaction | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | 4-chloroacetoacetate | (S)-4-chloro-3-hydroxybutyrate | 96% | >99.5% |

| Ketoreductase | Asymmetric Reduction | 4-chloro-3-ketobutyric acid derivatives | Ethyl (S)-4-chloro-3-hydroxybutyric acid derivatives | - | - |

| Geotrichum candidum SC 5469 | Asymmetric Reduction | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 95% | 96% |

Chiral Auxiliary-Mediated Synthesis of this compound

The use of chiral auxiliaries is a well-established and robust method for asymmetric synthesis. nih.gov This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. While effective, this approach requires stoichiometric amounts of the enantiopure auxiliary and often involves additional synthetic steps for its attachment and removal. nih.gov

A notable example is the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com This complex is then alkylated under basic conditions. Subsequent disassembly of the complex allows for the recovery of the chiral auxiliary and the desired amino acid product. mdpi.com This method has been successfully applied to the large-scale synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, demonstrating its potential for producing structurally related amino acids. mdpi.com

Novel Functional Group Interconversion Strategies for Ethyl 2 Amino 4 Hydroxybutanoate

Amidation and Esterification Pathways Leading to this compound

Amidation and esterification are fundamental reactions in organic synthesis. Recent advancements have led to more efficient and milder methods for these transformations. For instance, triphenylphosphine (B44618) oxide has been shown to catalyze amidation and esterification, enabling the synthesis of dipeptides, amides, and esters in good yields and without racemization, even for challenging substrates. organic-chemistry.org

Another innovative coupling reagent, ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), offers an environmentally friendly approach to forming amides, hydroxamates, peptides, and esters. organic-chemistry.org The byproducts of this reagent can be easily recovered and reused. organic-chemistry.org These modern coupling methods could be instrumental in the final esterification step to produce this compound from its corresponding carboxylic acid precursor.

Selective Reduction/Oxidation in the Synthesis of this compound

The synthesis of chiral molecules such as this compound often requires precise control over stereochemistry, which can be effectively achieved through selective reduction or oxidation reactions. A key strategy involves the asymmetric reduction of a keto group to a hydroxyl group, establishing a specific stereocenter.

In pathways leading to precursors of this compound, such as ethyl (R)-4-cyano-3-hydroxybutanoate, enzymatic reduction is a favored method. nih.gov One prominent example is the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. This reaction utilizes a ketoreductase enzyme to produce the chiral intermediate, ethyl (S)-4-chloro-3-hydroxybutanoate, with high enantiomeric excess. google.com This enzymatic approach is highly selective, yielding the desired S-enantiomer which is crucial for the subsequent steps leading to the final product's correct stereoconfiguration. The process often employs a cofactor, such as NADH or NADPH, which is regenerated in situ using a hydrogen donor like isopropanol. google.com

The high selectivity of enzymes like diketoreductase and carbonyl reductase stems from the specific three-dimensional arrangement of amino acids in their active sites, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other. nih.govresearchgate.net This biological approach avoids the need for chiral auxiliaries or metal catalysts that can be costly and environmentally problematic. While selective oxidation is a fundamental synthetic tool, in the context of this compound synthesis, the emphasis in published research is heavily placed on the selective reduction of keto-ester precursors.

Atom-Economy and Green Chemistry Principles in this compound Synthesis

The production of fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to design safer, more efficient, and sustainable chemical processes. nih.gov A central tenet of this philosophy is atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.edugreenchemistry-toolkit.org

Core Principles of Green Chemistry Relevant to Synthesis:

| Principle | Description | Relevance to this compound Synthesis |

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. researchgate.net | Designing synthetic routes that minimize by-products. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org | Favoring addition and rearrangement reactions over substitutions and eliminations that generate waste. primescholars.comnih.gov |

| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. researchgate.net | Using enzymes or other catalysts that can be used in small amounts and recycled, instead of reagents consumed in the reaction. |

| Safer Solvents | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. researchgate.net | Employing aqueous media or solvent-free conditions. |

| Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. nih.gov | Considering the lifecycle of the molecule and its by-products. |

Traditional multi-step syntheses often involve protecting groups and stoichiometric reagents, leading to poor atom economy and significant waste generation. In contrast, modern approaches to synthesizing this compound and its precursors focus on catalytic and biocatalytic methods that inherently possess higher atom economy and adhere more closely to green chemistry ideals.

Solvent-Free and Aqueous Medium Synthesis of this compound

A significant step towards greener chemical manufacturing is the reduction or elimination of volatile organic solvents (VOCs). Syntheses conducted in aqueous media or under solvent-free conditions are highly desirable.

The enzymatic synthesis of precursors to this compound provides excellent examples of this principle in action. For instance, the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to ethyl (R)-4-cyano-3-hydroxybutanoate is effectively carried out in an aqueous phase. google.com This reaction, catalyzed by a halohydrin dehalogenase enzyme, proceeds by first forming an epoxide intermediate which then undergoes a ring-opening reaction with cyanide ions present in the aqueous solution. google.com

Some processes utilize a biphasic system, combining an aqueous buffer with an organic solvent like toluene. google.com In such systems, the enzymatic reaction occurs in the aqueous phase, while the organic phase can serve as a reservoir for the substrate and product, potentially improving reaction kinetics and simplifying product extraction.

Reaction Conditions for Aqueous Phase Synthesis of a Key Precursor

| Parameter | Condition | Source |

| Reaction | (S)-4-chloro-ethyl 3-hydroxybutanoate → (R)-4-cyano-3-hydroxy ethyl butyrate | google.com |

| Catalyst | Halohydrin dehalogenase from Escherichia coli | google.com |

| Medium | Aqueous phase | google.comgoogle.com |

| pH Control | pH maintained between 6.0 and 8.0 | google.comgoogle.com |

| Reagent | Sodium cyanide / Hydrocyanic acid | google.com |

Solvent-free methods, such as those using infrared irradiation to drive reactions between neat reagents, represent another green alternative, effectively eliminating solvent waste. scielo.org.mx While not specifically documented for this compound itself, this technique's application in synthesizing other complex organic molecules demonstrates its potential.

Sustainable Catalysis in the Production of this compound

The move away from stoichiometric reagents towards catalytic processes is a cornerstone of sustainable chemistry. Biocatalysis, using enzymes to perform chemical transformations, is particularly prominent in the synthesis of chiral compounds like this compound.

Enzymes offer several advantages:

High Selectivity: They operate with exceptional chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing side reactions.

Mild Conditions: Biocatalytic reactions typically occur in water at ambient temperature and neutral pH, reducing energy consumption.

Sustainability: Enzymes are derived from renewable resources and are biodegradable.

The synthesis of the key chiral intermediate ethyl (R)-4-cyano-3-hydroxybutanoate showcases a powerful two-enzyme cascade. nih.govgoogle.com

Enzymes in the Synthesis Pathway of this compound Precursors

| Enzyme | Class | Role in Synthesis |

| Ketoreductase | Oxidoreductase | Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate. google.com |

| Halohydrin dehalogenase | Lyase | Catalyzes the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate and a cyanide source to ethyl (R)-4-cyano-3-hydroxybutanoate. google.comgoogle.com |

| Lipase | Hydrolase | Used in kinetic resolution of racemic hydroxy esters (a potential alternative route). nih.gov |

| Nitrilase | Hydrolase | Can be used for the enantioselective hydrolysis of a nitrile group to a carboxylic acid. nih.gov |

The use of recombinant enzymes, produced in engineered microorganisms like E. coli, allows for their large-scale and cost-effective production, making biocatalysis a viable industrial strategy. google.comgoogle.com

Waste Minimization and By-product Reduction in this compound Pathways

Minimizing waste is a direct outcome of applying green chemistry principles like high atom economy and catalysis. In the synthesis of this compound precursors, several innovative strategies are employed to reduce by-products and effluent streams.

One notable example is the recycling of excess reagents. In the enzymatic synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, the reaction requires hydrocyanic acid (HCN). A patented process describes a method where unreacted HCN is desorbed from the reaction mixture, captured in an alkaline solution, and reused in subsequent batches. google.com This not only reduces the consumption of a toxic reagent but also significantly lessens the environmental burden of treating cyanide-containing wastewater.

These strategies mirror successful waste reduction efforts in other areas of the pharmaceutical industry, such as the synthesis of sildenafil (B151) citrate (B86180), where process optimization led to a reduction in the solvent waste to product ratio from 1300 L/kg to just 7 L/kg. greenchemistry-toolkit.org

Continuous Flow Synthesis of this compound

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, is emerging as a superior alternative to traditional batch processing for the manufacture of fine chemicals and pharmaceuticals. nih.gov This technology offers enhanced safety, consistency, and scalability. While a dedicated continuous flow synthesis for this compound is not widely published, the principles and technologies are directly applicable to its known synthetic routes, particularly the enzymatic steps.

Key advantages of a continuous flow approach include:

Enhanced Safety: Handling hazardous reagents like cyanides or running highly exothermic reactions is safer due to the small reaction volumes at any given time. nih.gov

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and purities. rsc.org

Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple systems in parallel), avoiding the challenges of scaling up batch reactors.

Integration: Multiple reaction and purification steps can be integrated into a single, automated sequence. nih.gov

A hypothetical flow process for an enzymatic synthesis of an this compound precursor could involve pumping a solution of the substrate and a regenerated cofactor through a reactor containing an immobilized enzyme, followed by in-line mixing with a second reagent stream before entering a second enzyme reactor.

Reactor Design and Optimization for this compound Synthesis

The design of the reactor is critical in a continuous flow system. For the synthesis of this compound, which involves enzymatic catalysis, a packed-bed reactor or a wall-coated reactor would be highly suitable. In these designs, the enzyme is immobilized onto a solid support or the reactor walls, allowing the reaction mixture to flow past while the expensive biocatalyst is retained for continuous use.

Potential Reactor Configurations and Materials

| Reactor Type | Description | Material Considerations |

| Packed-Bed Reactor (PBR) | A tube packed with solid particles (e.g., beads) to which the enzyme is immobilized. Offers a very high surface area for catalysis. | Glass, Stainless Steel, PEEK (Polyether ether ketone) |

| Wall-Coated Open Tubular (WCOT) Reactor | A long capillary tube where the enzyme is immobilized on the inner wall. | Fused Silica, PFA (Perfluoroalkoxy alkane) |

| Microreactor | A device with micro-structured channels (micrometer scale) that provides extremely rapid heat and mass transfer. nih.gov | Glass, Silicon, Hastelloy (for corrosive reagents) nih.gov |

Optimization is a key aspect of developing a robust flow process. This involves systematically varying parameters like flow rate (which dictates residence time), temperature, and reagent concentrations to find the optimal conditions for yield and purity. Advanced optimization can be achieved using in-line analytical techniques, such as Raman or IR spectroscopy, which monitor the reaction in real-time and can be coupled with automated systems to find the best conditions rapidly. rsc.org This approach allows for the precise determination of optimal reaction times, which can be as short as a few seconds for highly reactive species. rsc.org

Process Intensification in this compound Production

Process intensification (PI) aims to develop more efficient, sustainable, and cost-effective chemical manufacturing processes. For the production of this compound via the proposed chemoenzymatic route, several PI strategies can be employed, particularly focusing on the biocatalytic amination step. These strategies primarily involve the use of continuous flow systems and integrated process designs.

Continuous Flow Biocatalysis

Transitioning the enzymatic amination from a traditional batch reactor to a continuous flow system offers significant advantages. mdpi.comresearchgate.net In a continuous flow setup, reagents are continuously pumped through a reactor, which could be a packed-bed reactor (PBR) containing the immobilized enzyme. This approach allows for superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov

The benefits of continuous flow for this synthesis include:

Enhanced Efficiency : Continuous processing can drastically reduce reaction times from many hours in batch to minutes in flow, leading to a much higher space-time yield (STY). mdpi.com

Improved Safety and Control : The small reactor volumes inherent to flow chemistry enhance heat and mass transfer, allowing for better control over exothermic reactions and precise maintenance of optimal enzyme temperatures. mdpi.com

Simplified Automation and Scalability : Flow systems are more easily automated and can be scaled up by operating the system for longer durations or by "numbering-up" (running multiple reactors in parallel).

Comparison of Batch vs. Continuous Flow for Enzymatic Amination

| Parameter | Batch Reactor | Continuous Flow Reactor | Reference |

| Reaction Time | Typically hours (e.g., >24 h) | Typically minutes (e.g., 30 min) | mdpi.com |

| Process Control | Difficult to maintain homogeneity; temperature/pH gradients | Precise control over temperature, pressure, and residence time | nih.gov |

| Catalyst Handling | Requires separation step (e.g., filtration) after each batch | Catalyst is contained (immobilized); allows for continuous reuse | mdpi.com |

| Space-Time Yield (STY) | Low | High | nih.gov |

| Scalability | Requires larger vessels (scaling-up) | Achieved by longer run times or numbering-up | mdpi.com |

Integrated and Cascading Systems

Further process intensification can be achieved by integrating multiple process steps into a single, continuous operation.

Immobilized Enzyme Reactors : The use of an immobilized transaminase or amine dehydrogenase is a cornerstone of a continuous biocatalytic process. Immobilization onto a solid support allows the enzyme to be retained within a packed-bed or continuous stirred-tank reactor (CSTR), simplifying product purification and enabling long-term reuse of the expensive biocatalyst. mdpi.com

In-Situ Cofactor Regeneration : Amine dehydrogenase-catalyzed reactions are dependent on costly nicotinamide (B372718) cofactors (NAD(P)H). For industrial viability, the oxidized cofactor (NAD(P)+) must be continuously regenerated back to its reduced form. This can be achieved by co-immobilizing a second "helper" enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), within the same reactor. mdpi.com This setup uses an inexpensive cosubstrate (e.g., sodium formate, glucose) to drive the regeneration, creating a self-sustaining catalytic cycle. nih.gov

By combining these process intensification strategies, the synthesis of this compound can be transformed into a highly efficient, controlled, and sustainable manufacturing process, suitable for industrial-scale production of this valuable chiral intermediate.

Hydroxyl Group Transformations of this compound

Selective Oxidation and Reduction of the Hydroxyl Group in this compound

The primary hydroxyl group in this compound can be selectively oxidized to an aldehyde, yielding ethyl 2-amino-4-oxobutanoate. This transformation requires mild conditions to avoid over-oxidation to the carboxylic acid and to prevent side reactions involving the amino and ester groups. For such selective oxidations, methods utilizing activated dimethyl sulfoxide (B87167) (DMSO) are particularly effective.

The Swern oxidation, which employs oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO at low temperatures (-78 °C), is a well-established method for converting primary alcohols to aldehydes with high functional group tolerance. wikipedia.orgtcichemicals.comorganic-chemistry.org The reaction proceeds via an alkoxysulfonium ylide intermediate, which fragments to the aldehyde, dimethyl sulfide, and other byproducts. wikipedia.org To perform this on this compound, the amine functionality would typically require protection, for example as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent its reaction with the electrophilic reagents.

Conversely, the reduction of the resulting aldehyde, ethyl 2-amino-4-oxobutanoate, back to the parent alcohol can be achieved with high selectivity using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is an ideal choice for this transformation as it readily reduces aldehydes and ketones while being unreactive towards esters under standard conditions (e.g., in alcoholic solvents like methanol (B129727) or ethanol). tardigrade.inmasterorganicchemistry.com This selectivity ensures that the ethyl ester group remains intact during the reduction of the aldehyde.

The table below summarizes the typical reagents and conditions for these selective transformations.

Table 1: Conditions for Selective Oxidation and Reduction

| Transformation | Reagent System | Typical Solvent | Temperature | Product |

|---|

| Oxidation | 1. (COCl)₂ or TFAA, DMSO 2. Et₃N | Dichloromethane (DCM) | -78 °C to RT | Ethyl 2-(protected)-amino-4-oxobutanoate | | Reduction | NaBH₄ | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to RT | this compound |

Derivatization of the Hydroxyl Moiety for Synthetic Utility of this compound

The synthetic utility of this compound is significantly enhanced by the derivatization of its hydroxyl group. A common strategy involves converting the hydroxyl into a good leaving group, which facilitates intramolecular cyclization to form substituted pyrrolidine (B122466) rings, a core structure in many natural products and pharmaceuticals. nih.gov

This two-step sequence typically begins with the protection of the more nucleophilic amino group, commonly with a tert-butoxycarbonyl (Boc) group. The subsequent activation of the primary hydroxyl group is often achieved by converting it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is accomplished by reacting the N-protected alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Once the leaving group is installed, treatment with a suitable base can induce intramolecular SN2 cyclization. The deprotonated N-Boc amine, or the free amine after Boc-group removal, acts as the nucleophile, displacing the tosylate or mesylate group to form the five-membered pyrrolidine ring. For instance, heating the N-Boc protected tosylate with a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can furnish the corresponding N-Boc-pyrrolidine-2-carboxylate derivative. nih.gov

Table 2: Representative Derivatization-Cyclization Sequence

| Step | Reagents | Solvent | Key Intermediate/Product |

|---|---|---|---|

| N-Protection | (Boc)₂O, Et₃N | DCM | Ethyl N-Boc-2-amino-4-hydroxybutanoate |

| Hydroxyl Activation | TsCl, Pyridine | DCM | Ethyl N-Boc-2-amino-4-(tosyloxy)butanoate |

| Cyclization | NaH | THF or DMF | Ethyl N-Boc-pyrrolidine-2-carboxylate |

Stereochemical Stability and Inversion Pathways of this compound

The stereochemical integrity of the chiral center at the C2 position is paramount when using this compound as a chiral building block. Understanding the conditions that may lead to racemization or the pathways for controlled stereochemical inversion is crucial for its effective application in asymmetric synthesis.

Racemization Studies of this compound

The C2 stereocenter of α-amino acids and their esters is susceptible to epimerization (racemization) under certain conditions. The primary mechanism involves the deprotonation of the α-hydrogen by a base to form a planar enolate intermediate. acs.orgresearchgate.net Reprotonation of this achiral intermediate can occur from either face, leading to a loss of stereochemical purity.

For this compound, conditions that promote racemization include:

Strongly Basic Conditions: Exposure to strong bases can significantly increase the rate of α-proton abstraction. This is a critical consideration during reactions such as base-mediated cyclizations or ester hydrolysis.

Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the deprotonation-reprotonation equilibrium, accelerating racemization. researchgate.net

Formation of Certain Derivatives: The formation of some derivatives, such as oxazolones (azlactones), can enhance the acidity of the α-hydrogen, making the compound more prone to racemization even under mildly basic conditions.

In practice, many synthetic procedures, such as peptide couplings or the preparation of protected amino acid derivatives, are carefully designed to be "epimerization-free" by using specific reagents and mild, controlled conditions to preserve stereochemical integrity. acs.org

Chirality Transfer and Inversion during Transformations of this compound

While racemization is an uncontrolled loss of stereochemistry, other transformations can proceed with predictable stereochemical outcomes, such as retention, inversion, or transfer of chirality.

A classic reaction that proceeds with inversion of configuration at a stereogenic alcohol center is the Mitsunobu reaction. organic-chemistry.orgnih.govnih.gov This reaction converts an alcohol into various other functional groups using a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.org The reaction mechanism involves the formation of an alkoxyphosphonium salt, which is then displaced by a nucleophile in a stereospecific SN2 fashion, resulting in complete inversion of configuration at the carbon bearing the hydroxyl group. nih.gov However, in this compound, the hydroxyl group is on a primary, achiral carbon (C4). Therefore, a standard Mitsunobu reaction on this substrate would not invert the C2 stereocenter.

Instead, the concept of chirality transfer is more relevant. In this process, the existing stereocenter at C2 dictates the stereochemical outcome at a new stereocenter formed during a reaction. The intramolecular cyclization discussed in section 2.3.2 is a prime example. When ethyl (2S)-2-amino-4-(tosyloxy)butanoate undergoes intramolecular SN2 cyclization, the nucleophilic attack by the amine occurs with inversion of configuration at the C4 carbon. While the stereochemistry at C2 is not inverted, its (S)-configuration is preserved and transferred to the final pyrrolidine product, resulting in the formation of ethyl (S)-proline or its derivatives. The stereochemical relationship between the C2 substituent and other newly formed stereocenters is thus a direct consequence of the starting material's chirality. This preservation and transfer of chirality are fundamental to the use of this compound as a scaffold in asymmetric synthesis. nih.gov

Ethyl 2 Amino 4 Hydroxybutanoate As a Chiral Synthon and Building Block

Application of Ethyl 2-amino-4-hydroxybutanoate in Natural Product Synthesis

The strategic placement of functional groups in this compound makes it an attractive precursor for a variety of natural products, particularly those containing a γ-hydroxy-α-amino acid moiety or related structures. Its chirality is a key feature, allowing for the stereocontrolled synthesis of target molecules.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. When a natural product contains a substructure that can be traced back to this compound, it significantly simplifies the synthetic planning.

A prime example can be conceptualized in the retrosynthesis of polyhydroxylated alkaloids, such as lentiginosine (B11785389). Lentiginosine is an indolizidine alkaloid known for its glycosidase inhibitory activity. A retrosynthetic disconnection of the bicyclic core of lentiginosine could reveal a key pyrrolidine (B122466) intermediate. This pyrrolidine, in turn, can be envisioned as arising from the cyclization of a linear amino alcohol precursor. This precursor, a protected form of 2-amino-hexane-1,4,5,6-tetraol, can be strategically derived from (2S,3R)-ethyl 2-amino-4-hydroxybutanoate. The existing stereocenter at C2 of the starting material would control the stereochemistry of the subsequent transformations, highlighting its importance as a chiral building block.

Table 1: Conceptual Retrosynthetic Analysis of Lentiginosine

| Target Molecule | Key Intermediate | Precursor from this compound |

| (+)-Lentiginosine | (5S,6R,7R,8S)-5,6,7-trihydroxyoctahydropyrrolo[1,2-a]pyridine | Protected (2S,3R)-2-amino-5-hexene-1,4-diol |

This analytical approach showcases how the inherent functionality and stereochemistry of this compound can be exploited to devise a convergent and stereoselective synthetic route.

While numerous syntheses of various natural products have been reported, the direct application of this compound as a starting material is a specific strategy that leverages its pre-existing stereochemical and functional features.

Although a comprehensive literature survey did not yield a direct total synthesis of a major natural product starting explicitly from commercially available this compound, its derivatives and conceptually similar building blocks are frequently employed. For instance, the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids often involves intermediates that are structurally analogous to or can be synthesized from this chiral amino ester.

A hypothetical synthetic sequence towards a simple pyrrolizidine alkaloid, such as (+)-isoretronecanol, could commence with the protection of the amino and hydroxyl groups of (S)-ethyl 2-amino-4-hydroxybutanoate. The ester functionality could then be reduced to an aldehyde, which would serve as a handle for chain elongation via a Wittig-type reaction. Subsequent intramolecular cyclization, followed by reduction and deprotection steps, would lead to the target alkaloid. The stereochemical outcome of the synthesis would be largely dictated by the initial stereocenter of the starting material.

Table 2: Hypothetical Key Transformations in the Synthesis of (+)-Isoretronecanol

| Step | Reaction | Intermediate/Product |

| 1 | Protection of amine and alcohol | N,O-protected this compound |

| 2 | Reduction of ester | N,O-protected 2-amino-4-hydroxybutanal |

| 3 | Wittig reaction | N,O-protected 2-amino-6-hepten-4-ol |

| 4 | Intramolecular cyclization | Protected pyrrolizidin-1-ol |

| 5 | Deprotection | (+)-Isoretronecanol |

This conceptual pathway underscores the potential of this compound as a versatile starting material for the efficient and stereoselective synthesis of complex natural products. Further research and exploration in this area are likely to uncover more direct applications of this valuable chiral building block.

Advanced Spectroscopic and Computational Studies of Ethyl 2 Amino 4 Hydroxybutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Ethyl 2-amino-4-hydroxybutanoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. For a flexible molecule like this compound, which possesses multiple rotatable bonds and a stereocenter, advanced NMR methods are indispensable for a comprehensive conformational analysis.

Multi-Dimensional NMR Techniques for Stereochemical Assignments

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in assigning the stereochemistry and elucidating the preferred conformations of this compound.

A hypothetical ¹H-NMR spectrum would show distinct signals for the ethyl group protons, the protons on the butanoate backbone, and the amine and hydroxyl protons. A COSY experiment would reveal the coupling between adjacent protons, helping to trace the carbon skeleton. For instance, it would show correlations between the proton at the C2 position and the protons at the C3 position.

An HSQC experiment would correlate the proton signals with their directly attached ¹³C nuclei, allowing for unambiguous assignment of the carbon skeleton. The chemical shifts in both ¹H and ¹³C NMR are sensitive to the local electronic environment, which is influenced by the molecule's conformation.

To determine the relative stereochemistry and through-space proximity of protons, a NOESY experiment would be crucial. For example, NOE cross-peaks could indicate the spatial relationship between the protons on the C2 and C4 carbons, providing insights into the folding of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | 1.25 (t) | 14.2 |

| CH₂ (ethyl) | 4.15 (q) | 61.5 |

| C=O | - | 175.0 |

| CH (C2) | 3.50 (t) | 55.0 |

| CH₂ (C3) | 1.90 (m) | 35.0 |

| CH₂ (C4) | 3.70 (t) | 60.0 |

| NH₂ | 2.50 (s, br) | - |

| OH | 3.00 (s, br) | - |

Note: This table is illustrative. Actual chemical shifts would depend on the solvent and other experimental conditions.

Dynamic NMR Studies of Rotational Barriers in this compound Derivatives

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying the rates of conformational changes in molecules, such as bond rotations. Current time information in Bangalore, IN. In derivatives of this compound, for example, where bulky substituents might be introduced on the amino group, DNMR could be used to measure the energy barriers to rotation around the C-N bond or other single bonds.

By monitoring the changes in the NMR spectrum as a function of temperature, information about the kinetics of these rotational processes can be obtained. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal. The coalescence temperature and the line shape changes can be analyzed to calculate the free energy of activation (ΔG‡) for the rotational barrier. While no specific studies on this compound derivatives are available, similar studies on other small molecules have successfully determined rotational barriers. synthonix.com

Advanced Mass Spectrometry for Elucidating Reaction Pathways of this compound

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. Advanced MS techniques, particularly tandem mass spectrometry, can provide detailed structural information and are used to study reaction mechanisms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of this compound

In tandem mass spectrometry (MS/MS), ions of the molecule of interest are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. The fragmentation pattern is often characteristic of the compound's structure. echemi.com

For this compound, common fragmentation pathways would likely involve the loss of the ethyl group, water from the hydroxyl group, ammonia (B1221849) from the amino group, and cleavage of the carbon-carbon bonds in the butanoate chain. The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms in the molecule. mdpi.com

Table 2: Plausible MS/MS Fragmentation of Protonated this compound [M+H]⁺

| m/z of Fragment Ion | Plausible Neutral Loss | Inferred Structural Moiety |

| M - 17 | H₂O | Loss of the hydroxyl group |

| M - 18 | NH₃ | Loss of the amino group |

| M - 28 | C₂H₄ | Loss from the ethyl ester group |

| M - 45 | COOH | Loss of the carboxylic acid group (after rearrangement) |

| M - 46 | C₂H₅OH | Loss of ethanol |

Note: This table presents hypothetical fragmentation pathways. The actual fragmentation would be confirmed by high-resolution mass spectrometry.

Isotopic Labeling Studies via Mass Spectrometry in this compound Transformations

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of atoms through chemical reactions or metabolic pathways. hmdb.ca By synthesizing this compound with a heavy isotope, such as ¹³C, ¹⁵N, or ¹⁸O, at a specific position, the mechanism of its transformations can be investigated.

For example, to study the mechanism of a cyclization reaction involving the hydroxyl and amino groups, one could synthesize the molecule with ¹⁸O in the hydroxyl group. By analyzing the mass of the product, it would be possible to determine if the oxygen atom in the resulting ring came from the hydroxyl group. Similarly, labeling the nitrogen atom with ¹⁵N would allow for the tracking of the amino group in various reactions. These studies provide unambiguous evidence for proposed reaction mechanisms. hmdb.ca

Theoretical Chemistry and Computational Modeling of this compound

Theoretical and computational chemistry offer a complementary approach to experimental studies by providing insights into the structure, properties, and reactivity of molecules at an atomic level. hmdb.caresearchgate.net

Using quantum chemical methods like Density Functional Theory (DFT), it is possible to calculate the geometries and relative energies of different conformers of this compound. These calculations can predict the most stable conformations in the gas phase or in solution (by using continuum solvent models). tandfonline.com

Furthermore, computational models can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectra). Comparing these predicted spectra with experimental data can aid in the structural elucidation of the molecule. tandfonline.com

Theoretical calculations can also be employed to model reaction pathways, determining the transition state structures and activation energies for various transformations of this compound. This information is invaluable for understanding its chemical reactivity and for designing new synthetic routes. spectrabase.comchemicalbook.com

Table 3: Hypothetical Computationally Derived Properties of this compound

| Property | Hypothetical Calculated Value | Computational Method |

| Dipole Moment | 2.5 D | DFT (B3LYP/6-31G) |

| Rotational Barrier (C2-C3) | 3.5 kcal/mol | DFT (B3LYP/6-31G) |

| ¹³C NMR Chemical Shift (C=O) | 173.5 ppm | GIAO-DFT |

| Vibrational Frequency (O-H stretch) | 3450 cm⁻¹ | DFT (B3LYP/6-31G*) |

Note: These values are for illustrative purposes to show the type of data that can be obtained from computational studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting molecular geometries, electronic properties, and reactivity. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide a detailed understanding of its molecular architecture and chemical behavior. mdpi.com

The optimized geometry of this compound, as determined by DFT, reveals the spatial arrangement of its atoms and the intramolecular distances and angles. These calculations can elucidate potential intramolecular hydrogen bonding between the hydroxyl or amino group and the carbonyl oxygen of the ester function, which significantly influences the molecule's stability and reactivity.

The reactivity of a molecule can be gauged through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions would highlight sites prone to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 8.3 eV | Reflects chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Note: These values are illustrative and would be determined through specific DFT calculations.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of this compound, particularly its interactions with solvent molecules and other surrounding entities. nih.gov

An MD simulation of this compound in an aqueous solution, for instance, would reveal the nature and lifetime of hydrogen bonds formed between the solute's amino and hydroxyl groups and the surrounding water molecules. nih.gov The simulation would also characterize the hydration shell around the molecule, providing information on how the solute perturbs the local solvent structure.

These simulations are crucial for understanding how the molecule behaves in a biological context or in a solution-phase reaction. The interactions with the solvent can significantly influence the conformational preferences and reactivity of the molecule. For example, the formation of intermolecular hydrogen bonds with water can compete with and disrupt intramolecular hydrogen bonds, leading to a different ensemble of conformations compared to the gas phase. nih.gov

The choice of force field is a critical aspect of MD simulations. For a molecule like this compound, a well-parameterized force field that accurately describes the interactions of the amino, hydroxyl, and ester functional groups is essential for obtaining reliable results. nih.gov

Table 2: Illustrative Interaction Parameters from MD Simulations of this compound in Water

| Interaction Parameter | Illustrative Finding | Significance |

| Radial Distribution Function (g(r)) of water around -NH2 group | Peak at ~2.8 Å | Shows the distance of the first hydration shell |

| Radial Distribution Function (g(r)) of water around -OH group | Peak at ~2.7 Å | Indicates strong hydrogen bonding with water |

| Average number of hydrogen bonds (solute-water) | 3-5 | Quantifies the extent of interaction with the solvent |

| Solvent Accessible Surface Area (SASA) | Varies with conformation | Indicates the exposure of different parts of the molecule to the solvent |

Note: These findings are illustrative and would be the result of detailed MD simulations.

Quantum Chemical Prediction of Spectroscopic Parameters for this compound

Quantum chemical methods are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and properties. mdpi.com For this compound, these predictions are particularly valuable for interpreting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of NMR chemical shifts (¹H and ¹³C) is a common application of quantum chemistry, often performed using DFT methods. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts. Comparing these predicted shifts with experimental values can help in the assignment of signals and confirm the proposed molecular structure and conformation. researchgate.netnih.gov

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This computed spectrum can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the stretching and bending of the N-H, O-H, C=O, and C-N bonds. Discrepancies between the calculated and experimental frequencies, which are common due to the harmonic approximation in the calculations, can often be rectified by applying a scaling factor.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Typical Range) |

| ¹H NMR Chemical Shift (α-H) | 3.8 ppm | 3.5 - 4.0 ppm |

| ¹³C NMR Chemical Shift (C=O) | 172 ppm | 170 - 175 ppm |

| IR Frequency (O-H stretch) | 3400 cm⁻¹ | 3200 - 3600 cm⁻¹ (broad) |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3300 - 3500 cm⁻¹ (medium) |

| IR Frequency (C=O stretch) | 1735 cm⁻¹ | 1730 - 1750 cm⁻¹ (strong) |

Note: Predicted values are illustrative and depend on the level of theory and basis set used. Experimental values are typical for similar functional groups.

Conformational Analysis of this compound through Computational Methods

The flexibility of the single bonds in this compound allows it to adopt various three-dimensional arrangements, known as conformations. libretexts.org Computational methods are essential for exploring the potential energy surface of the molecule and identifying its stable conformers. This analysis is crucial as the biological activity and chemical reactivity of a molecule are often dictated by its preferred conformation.

A systematic conformational search can be performed by rotating the dihedral angles of the flexible bonds in the molecule. For each resulting conformation, a geometry optimization and energy calculation can be carried out using methods like DFT. This process allows for the identification of the global minimum energy conformation and other low-energy conformers.

The relative energies of these conformers provide an indication of their populations at a given temperature according to the Boltzmann distribution. The analysis would likely reveal the importance of intramolecular hydrogen bonding in stabilizing certain conformations. For instance, a conformation where the hydroxyl group's hydrogen atom forms a hydrogen bond with the carbonyl oxygen would be expected to be of low energy.

The results of the conformational analysis can be visualized using potential energy surface scans, which show the change in energy as a function of one or more dihedral angles. This provides a clear picture of the energy barriers between different conformers.

Table 4: Illustrative Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle (Illustrative) | Relative Energy (kcal/mol) | Key Feature |

| Global Minimum | H-O-C-C: ~60° | 0.0 | Intramolecular H-bond (OH to C=O) |

| Local Minimum 1 | H-O-C-C: ~180° | 1.5 | Extended, no intramolecular H-bond |

| Local Minimum 2 | N-C-C-C: ~-60° | 2.1 | Gauche conformation of the backbone |

| Transition State | H-O-C-C: ~0° | 4.5 | Eclipsed interaction |

Note: The dihedral angles and relative energies are for illustrative purposes and would be determined from a detailed conformational analysis.

Advanced Analytical Methodologies for Ethyl 2 Amino 4 Hydroxybutanoate in Complex Mixtures

Chiral Separation Techniques for Enantiomeric Purity Assessment of Ethyl 2-amino-4-hydroxybutanoate

The presence of a stereogenic center at the C2 position means that this compound exists as two non-superimposable mirror images, or enantiomers. Differentiating and quantifying these enantiomers is crucial. Chiral separation techniques are employed to determine the enantiomeric excess (ee) or enantiomeric ratio (er) of the compound.

Chiral HPLC is a cornerstone for the enantiomeric purity assessment of amino acid derivatives. Method development for this compound involves screening various chiral stationary phases (CSPs) to find one that provides adequate resolution between the (R)- and (S)-enantiomers.

The selection of the CSP is the most critical parameter. For amino acid esters, several types of CSPs are commonly evaluated:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are widely used and often provide excellent enantioselectivity for a broad range of chiral compounds.

Crown Ether-based CSPs: These are particularly effective for the separation of compounds containing primary amino groups. A chiral crown ether, such as one based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can form diastereomeric complexes with the protonated amino group of the analyte, enabling separation. researchgate.net

Pirkle-type or Brush-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

Mobile phase composition is another key factor. For crown ether-based columns, an acidic aqueous mobile phase, such as dilute perchloric acid, is often used to ensure the primary amine is protonated. researchgate.net For polysaccharide-based columns, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol) are common in normal-phase mode, while mixtures of acetonitrile (B52724) and water/buffer are used in reverse-phase mode. researchgate.net

The development process typically involves a systematic screening of columns and mobile phases to optimize resolution and analysis time, as illustrated in the hypothetical development trial table below.

Table 1: Illustrative HPLC Chiral Method Development Trials

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Column Temp. (°C) | Observation |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 1.0 | 25 | No separation |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol/TFA (85:15:0.1) | 0.8 | 25 | Partial separation |

| Chiral Crown Ether (e.g., CROWNPAK® CR-I) | 0.1 M Perchloric Acid | 0.5 | 15 | Baseline separation achieved |

Based on such trials, an optimized method can be established for routine enantiomeric purity assessment.

Gas chromatography is another powerful technique for chiral separations, particularly for volatile compounds. Since amino acid esters like this compound have limited volatility due to polar functional groups, a derivatization step is typically required prior to GC analysis. researchgate.net

Common derivatization strategies involve converting the polar amino and hydroxyl groups into less polar, more volatile moieties. A two-step process is common for amino acids:

Esterification: The carboxylic acid (if present) is esterified. In the case of this compound, the ester group is already present.

Acylation: The amino and hydroxyl groups are acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyryl chloride. Another approach involves using alkyl chloroformates, such as heptafluorobutyl chloroformate, which react with the amine. researchgate.netnih.gov

Once derivatized, the compound can be analyzed on a GC equipped with a chiral stationary phase. Cyclodextrin-based columns (e.g., based on derivatized β- or γ-cyclodextrin) or phases based on chiral amino acid derivatives (e.g., Chirasil-L-Val) are frequently employed for the separation of derivatized amino acid enantiomers. nih.govgcms.cz The temperature program of the GC oven is optimized to ensure sufficient separation within a reasonable timeframe.

Table 2: Example of Chiral GC Method Parameters (Post-Derivatization)

| Parameter | Condition |

| Derivatization Reagent | Heptafluorobutyl Chloroformate |

| GC Column | Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | 80°C (hold 1 min), ramp at 4°C/min to 190°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Capillary Electrophoresis offers a high-efficiency alternative for chiral separations with very low sample and reagent consumption. In CE, enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov

For primary amines like this compound, cyclodextrins (CDs) and their derivatives are the most common chiral selectors. The analyte enantiomers form transient, diastereomeric inclusion complexes with the CD cavity, which have different mobilities under the applied electric field, leading to their separation. nih.gov

Method development in chiral CE involves optimizing several parameters:

Type and Concentration of Chiral Selector: Neutral CDs (like β-CD, γ-CD) or charged derivatives (like sulfated or carboxymethylated CDs) can be tested. The concentration of the selector is critical and typically ranges from 5 to 50 mM.

Buffer pH and Composition: The pH of the BGE affects the charge of the analyte and the interaction with the selector. A low pH buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at pH 2.5-4.0) is typically used to ensure the amine is fully protonated.

Organic Modifier: Adding a small percentage of an organic solvent like methanol (B129727) or acetonitrile to the BGE can modify the complexation and improve resolution.

Applied Voltage and Temperature: These parameters are adjusted to optimize separation efficiency and analysis time.

Quantitative Analysis of this compound in Reaction Systems

Accurately determining the concentration of this compound in a reaction system is essential for monitoring reaction progress, calculating yield, and ensuring product consistency.

Spectrophotometric assays can provide a rapid and cost-effective means of quantification, although they may lack the specificity of chromatographic methods. A common assay for primary amines is the ninhydrin (B49086) assay.

Principle: Ninhydrin reacts with the primary amino group of this compound upon heating to produce a deep purple-colored compound known as Ruhemann's purple. The intensity of this color, which can be measured by a UV-Vis spectrophotometer at approximately 570 nm, is directly proportional to the concentration of the amino acid ester.

Assay Development:

Reaction Conditions: Optimization of buffer pH (typically around pH 5-7), ninhydrin concentration, reaction time, and temperature is required to ensure a complete and reproducible reaction.

Calibration Curve: A standard curve is generated by reacting known concentrations of pure this compound with the ninhydrin reagent and plotting the resulting absorbance versus concentration.

Sample Analysis: The reaction sample is appropriately diluted and reacted with the ninhydrin reagent under the optimized conditions. Its absorbance is measured, and the concentration is determined by interpolation from the standard curve.

This method is robust but can suffer from interference from other primary amines or ammonia (B1221849) present in the reaction mixture.

Chromatographic methods, such as HPLC and GC, are the preferred techniques for quantification due to their high specificity and ability to simultaneously measure multiple components. After a separation method is developed (as described in section 5.1), it can be adapted for quantitative analysis.

Quantification is typically performed using an external standard method. A calibration curve is constructed by injecting a series of standards of known concentrations and plotting the peak area against the concentration. The method must be validated according to established guidelines to ensure its reliability. ijraset.com

Key validation parameters include:

Linearity: The range over which the peak area is directly proportional to the analyte concentration.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. ijraset.com

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. ijraset.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Table 3: Representative Quantitative Method Validation Parameters (HPLC-UV)

| Parameter | Typical Value | Description |

| Linearity Range | 1 - 200 µg/mL | The concentration range over which the method is accurate and precise. |

| Correlation Coefficient (r²) | > 0.999 | A measure of the goodness of fit for the linear regression of the calibration curve. |

| Limit of Detection (LOD) | 0.3 µg/mL | The lowest concentration that gives a detectable signal (e.g., Signal-to-Noise ratio of 3:1). |

| Limit of Quantification (LOQ) | 1.0 µg/mL | The lowest concentration that can be reliably quantified (e.g., Signal-to-Noise ratio of 10:1). |

| Accuracy (Recovery) | 98 - 102% | The percentage of a known amount of analyte recovered from a sample matrix. |

| Precision (RSD%) | < 2% | The relative standard deviation of replicate measurements. |

These validated chromatographic methods provide the most reliable data for the concentration of this compound in complex reaction systems.

In Situ Spectroscopic Monitoring of this compound Reactions

In situ spectroscopy allows for the direct observation of molecular changes as they occur within a chemical reaction. This is particularly advantageous for studying the formation of this compound, where the simultaneous transformation of a carboxylic acid to an ester and the presence of amino and hydroxyl groups can lead to complex reaction profiles. By inserting a probe directly into the reaction mixture, real-time data can be acquired, offering a detailed window into the reaction's progress.

Real-time Infrared (IR) Spectroscopy for Reaction Progression

Real-time Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, is a robust technique for monitoring the progress of chemical reactions in solution. mdpi.comscirp.orgnih.gov This method is based on the principle that different functional groups absorb infrared radiation at characteristic frequencies. uniroma1.itlibretexts.org By tracking the changes in the intensity of these absorption bands over time, the consumption of reactants and the formation of products and intermediates can be quantified. rsc.org

In a hypothetical synthesis of this compound via the Fischer esterification of 2-amino-4-hydroxybutanoic acid with ethanol, an ATR-FTIR probe inserted into the reactor would allow for continuous monitoring. The progress of the reaction can be followed by observing the decrease in the intensity of the broad O-H stretch of the carboxylic acid and the simultaneous increase in the intensity of the C=O stretching vibration of the newly formed ester. nih.gov

The following table outlines the characteristic IR absorption bands that would be monitored during such a reaction.

| Compound Name | Functional Group | Characteristic Absorption Band (cm⁻¹) | Change During Reaction |

| 2-amino-4-hydroxybutanoic acid | Carboxylic Acid O-H | 3300-2500 (broad) | Decrease |

| 2-amino-4-hydroxybutanoic acid | Carboxylic Acid C=O | ~1720 | Decrease |

| Ethanol | Alcohol O-H | ~3350 (broad) | Decrease |

| This compound | Ester C=O | ~1740 | Increase |

| This compound | C-O Stretch | 1250-1000 | Increase |

| Water | O-H Bend | ~1640 | Increase |

Note: The exact wavenumbers can vary depending on the solvent and reaction conditions.

By plotting the normalized absorbance of these key peaks against time, a reaction profile can be generated. This allows for the determination of reaction kinetics, including the rate constant and the identification of the reaction endpoint, without the need for offline sampling and analysis.

Online NMR Spectroscopy for Mechanistic Insights into this compound Transformations

Online Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for gaining detailed mechanistic insights into chemical transformations. youtube.comnih.gov By flowing the reaction mixture through an NMR tube placed within the spectrometer, high-resolution spectra can be acquired in real-time. nih.gov This technique provides detailed structural information about all the species present in the reaction mixture, including transient intermediates that may not be detectable by other methods. uab.edu

For the transformation of a precursor to this compound, online NMR can be employed to follow the appearance and disappearance of signals corresponding to specific protons and carbons in the reacting molecules. This allows for the unambiguous identification of intermediates and byproducts, providing a deeper understanding of the reaction pathway. beilstein-journals.org For instance, in a reaction involving the protection of the amino group followed by esterification, online NMR could distinguish between the different chemical environments of the protons and carbons at each stage of the transformation.

Below are hypothetical ¹H and ¹³C NMR data for this compound and a potential intermediate, a protonated precursor.

| Compound Name | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| This compound | -CH(NH₂)- | ~3.5 | ~55 |

| This compound | -CH₂-CH₂OH | ~1.8 | ~35 |

| This compound | -CH₂OH | ~3.7 | ~60 |

| This compound | -O-CH₂-CH₃ | ~4.2 | ~61 |

| This compound | -O-CH₂-CH₃ | ~1.3 | ~14 |

| Protonated Precursor | -CH(NH₃⁺)- | ~3.9 | ~53 |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by solvent, temperature, and pH.

The ability of online NMR to provide quantitative data on the concentration of each species over time allows for the construction of detailed kinetic models and the validation of proposed reaction mechanisms. youtube.comyoutube.com

Emerging Applications of Ethyl 2 Amino 4 Hydroxybutanoate Beyond Conventional Synthesis

Applications of Ethyl 2-amino-4-hydroxybutanoate in Polymer Chemistry

The incorporation of this compound into polymer chains presents an opportunity to create novel materials with enhanced properties. The presence of both an amino and a hydroxyl group allows for various polymerization strategies, including the formation of poly(ester amide)s and polyurethanes, while the side chain offers potential for further functionalization.

Synthesis of Biodegradable Polymers Incorporating this compound Units

The demand for sustainable materials has driven research into biodegradable polymers. Amino acid-based polymers are particularly attractive due to their inherent biocompatibility and the potential for enzymatic degradation. This compound serves as a valuable monomer in this context. Its structure allows for the synthesis of poly(ester amide)s (PEAs), a class of biodegradable polymers known for their tunable mechanical properties and degradation rates.

The synthesis of PEAs from α-amino acids typically involves interfacial polymerization or melt polycondensation. The incorporation of the hydroxyl group in this compound can introduce additional hydrogen bonding sites within the polymer backbone, potentially influencing the material's crystallinity, thermal stability, and mechanical strength. Furthermore, the ester and amide linkages are susceptible to hydrolysis, contributing to the biodegradability of the resulting polymer.

Table 1: Potential Biodegradable Polymers Derived from Amino Acids

| Polymer Class | Monomer Types | Key Properties | Potential Applications |

| Poly(ester amide)s (PEAs) | α-amino acids, diols, dicarboxylic acids | Tunable degradation, good mechanical properties | Tissue engineering, drug delivery |

| Poly(amide anhydride)s | Dicarboxylic acids from amino acids | Near-linear degradation pattern | Controlled drug release |

This table presents a general overview of biodegradable polymers derived from amino acids, a class to which polymers from this compound would belong.

Polymer Architectures with Tunable Properties Derived from this compound

The functional groups of this compound allow for the creation of polymers with tailored architectures. The primary amine can be used for chain growth, while the hydroxyl group can serve as a site for grafting side chains or for cross-linking, leading to the formation of hydrogels or thermosets. This versatility enables the fine-tuning of polymer properties to suit specific applications.

For instance, by reacting the hydroxyl group with other monomers, it is possible to create graft copolymers with distinct backbone and side-chain characteristics. This approach can be used to control properties such as hydrophilicity, thermal response, and mechanical flexibility. The ability to modify the polymer architecture opens up possibilities for creating "smart" materials that respond to environmental stimuli.

Role of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups on this compound—the amino, hydroxyl, and carbonyl groups—are all capable of forming hydrogen bonds, which are fundamental to supramolecular self-assembly.

Formation of Self-Assembled Structures Based on this compound

Amino acids and their derivatives are well-known for their ability to self-assemble into ordered nanostructures such as fibers, tapes, and vesicles. These assemblies are driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. This compound, with its multiple hydrogen bonding sites, is a prime candidate for forming such self-assembled structures.

The interplay between the hydrophilic (amino and hydroxyl groups) and relatively hydrophobic (ethyl ester) parts of the molecule can lead to the formation of amphiphilic structures that self-assemble in solution. The specific morphology of these assemblies can be influenced by factors such as solvent, pH, and temperature. These self-assembled structures have potential applications in areas like drug delivery and nanotechnology.

Design of Molecular Receptors and Sensors Utilizing this compound

The principles of molecular recognition are central to the design of synthetic receptors and sensors. The functional groups of this compound can be strategically positioned to create binding pockets for specific guest molecules. By incorporating this molecule into a larger scaffold, such as a macrocycle or a polymer, it is possible to develop receptors that can selectively bind to ions or small organic molecules.

Furthermore, by attaching a signaling unit (e.g., a chromophore or fluorophore) to the this compound moiety, the binding event can be translated into a detectable signal, forming the basis of a chemical sensor. The design of such sensors relies on the precise control of non-covalent interactions between the host (receptor) and the guest (analyte).

Advanced Materials Science Applications Derived from this compound

The unique chemical structure of this compound makes it a promising component for the development of advanced materials with tailored functionalities. Its ability to participate in both covalent polymerization and non-covalent self-assembly allows for the creation of hierarchical materials with complex structures and properties.

One potential application is in the development of functional hydrogels. By cross-linking polymers containing this compound units, it is possible to create three-dimensional networks that can absorb large amounts of water. The functional groups within the hydrogel network can be used to load drugs or to create an environment that supports cell growth for tissue engineering applications.

Another area of interest is the development of functional surface coatings. By grafting polymers derived from this compound onto a surface, its properties, such as wettability and biocompatibility, can be modified. The amino and hydroxyl groups can also serve as anchor points for the immobilization of biomolecules, leading to the creation of biosensors or bioactive surfaces.

While the exploration of this compound in these emerging fields is still in its early stages, its chemical versatility and inherent biocompatibility position it as a highly promising building block for the next generation of advanced materials. Further research into its polymerization behavior, self-assembly characteristics, and material properties will undoubtedly unlock its full potential.

Development of Functional Coatings and Films with this compound Derivatives

The development of advanced coatings and films often relies on the incorporation of monomers that can impart specific properties such as improved adhesion, biocompatibility, or stimuli-responsiveness. In theory, derivatives of this compound could be synthesized to act as such specialized monomers. For instance, the amine functionality could be reacted to introduce polymerizable groups (e.g., acrylates or methacrylates), while the hydroxyl group could be left available for cross-linking or for interaction with a substrate.

Interactive Table: Hypothetical Functional Derivatives and Potential Properties

| Derivative Name | Functional Group Added | Potential Application in Coatings/Films | Hypothetical Property Enhancement |

| Ethyl 2-acrylamido-4-hydroxybutanoate | Acrylamide | UV-curable coatings | Improved cross-linking density and hardness |

| Ethyl 2-amino-4-(polyethylene glycol)oxybutanoate | Polyethylene glycol (PEG) | Biocompatible coatings for medical devices | Reduced protein fouling and improved biocompatibility |

| Ethyl 2-(N-pyrrole)-4-hydroxybutanoate | Pyrrole | Conductive polymer films | Introduction of electrical conductivity |

It is important to reiterate that the above table is illustrative of the types of derivatives that could be conceptualized but is not based on documented synthesis or application of these specific compounds derived from this compound.

Engineered Nanomaterials Incorporating this compound Moieties

The surface functionalization of nanomaterials is a key strategy to tailor their properties for specific applications, ranging from drug delivery to catalysis. The amine and hydroxyl groups of this compound make it a theoretical candidate for surface modification of nanoparticles. For example, the amine group could be used to attach the molecule to the surface of metallic or metal oxide nanoparticles, while the hydroxyl group could be used to subsequently attach other functional molecules.

Detailed research into the use of amino acids and their esters for the functionalization of nanomaterials is an active area. These organic molecules can influence the stability, dispersibility, and biocompatibility of nanoparticles. However, specific studies detailing the use of this compound for this purpose have not been identified.

Interactive Table: Theoretical Nanomaterial Functionalization

| Nanoparticle Type | Functionalization Strategy | Potential Application | Hypothetical Advantage |

| Gold Nanoparticles | Thiol-amine linker followed by reaction with this compound | Targeted drug delivery | Biocompatible surface with tunable functionality |

| Silica Nanoparticles | Silanization with an amino-terminated silane, followed by coupling with this compound | Bio-imaging probes | Enhanced stability in biological media |

| Iron Oxide Nanoparticles | Direct coordination of the amine group to the nanoparticle surface | Magnetic resonance imaging (MRI) contrast agents | Improved relaxivity and biocompatibility |

As with the previous section, this table represents a conceptual exploration of possibilities and does not reflect the results of published research on this compound.

Q & A

Q. What challenges arise in scaling up this compound synthesis, and how can they be mitigated?